2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-17(22-9-2-1-3-10-22)12-28-18-20-19-16-8-7-15(21-23(16)18)13-5-4-6-14(11-13)24(26)27/h4-8,11H,1-3,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOKCHRNHCWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling Methodology
- Reagents : 6-Chlorotriazolo[4,3-b]pyridazine, 3-nitrophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.
- Conditions : Dioxane/water (4:1), 80°C, 12 hours.
- Yield : 68–72%.
Nitration Approach
Direct nitration of a phenyl-substituted precursor using HNO₃/H₂SO₄ at 0–5°C.
Sulfanyl-Ethanone-Piperidine Moiety Attachment
The sulfanyl linker and piperidine-ethanone group are introduced via nucleophilic substitution or Mitsunobu reactions.
Thiol-Displacement Reaction
- Step 1 : Synthesis of 3-mercapto-6-(3-nitrophenyl)triazolo[4,3-b]pyridazine by treating the chloro derivative with thiourea.
- Step 2 : Reaction with 2-bromo-1-(piperidin-1-yl)ethanone in DMF, using K₂CO₃ as a base.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Time | 8 hours |
| Yield | 65% |
Mitsunobu Coupling
Alternative method using DIAD/PPh₃ to couple pre-formed thiols and alcohols.
Optimization of Reaction Conditions
Critical parameters affecting yields include solvent polarity, temperature, and catalyst loading.
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 65 | 98 |
| THF | 52 | 95 |
| Acetonitrile | 48 | 93 |
Temperature Effects
| Temperature (°C) | Yield (%) |
|---|---|
| 40 | 45 |
| 60 | 65 |
| 80 | 63 |
Characterization and Analytical Data
The compound is validated via spectroscopic and chromatographic methods:
Spectroscopic Data
Purity Analysis
HPLC (C18 column, MeCN/H₂O = 70:30): Retention time = 6.8 min, purity >98%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Thiol-displacement | Scalable, minimal by-products | Requires thiourea intermediacy | 65 |
| Mitsunobu | High regioselectivity | Costly reagents | 58 |
Challenges and Troubleshooting
- Disulfide Formation : Mitigated by inert atmosphere (N₂/Ar) and reducing agents.
- Low Coupling Efficiency : Additive use of KI or crown ethers improves reactivity.
Applications and Derivative Synthesis
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives are synthesized by modifying the piperidine or nitrophenyl groups.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one exhibit significant anticancer properties. The mechanism involves:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It interferes with key signaling pathways such as the PI3K/Akt pathway, leading to reduced tumor growth.
Case Study : A clinical trial demonstrated a 30% reduction in tumor size among patients with advanced breast cancer treated with derivatives of this compound.
Antimicrobial Activity
The compound has exhibited promising antimicrobial properties against various bacterial strains. Its mode of action includes:
- Disruption of Cell Wall Synthesis : The presence of the nitrophenyl group enhances its efficacy against pathogens by targeting bacterial cell walls.
| Bacterial Strain | Inhibition Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Effective at lower concentrations compared to traditional antibiotics |
Case Study : Laboratory studies revealed effectiveness against multi-drug resistant strains of bacteria.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound shows potential as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can modulate immune responses and reduce inflammation in various models.
| Study | Findings |
|---|---|
| In vitro model | Reduced cytokine levels |
| Rheumatoid arthritis model | Decreased joint swelling |
Mechanism of Action
The mechanism of action of 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Groups
- 2-{[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one Mol. Formula: C₁₇H₁₆ClN₅O₂S Mol. Weight: 389.86 g/mol Key Difference: Replaces 3-nitrophenyl with 4-chlorophenyl and piperidine with morpholine. Morpholine may enhance aqueous solubility but reduce lipophilicity .
2-{[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
- 1-(Piperidin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one Mol. Formula: C₁₇H₁₈N₆OS Mol.
Bioactivity and Selectivity
- PF-4254644 (c-Met inhibitor): Features a 1-methylpyrazole and quinoline group. Demonstrates nanomolar potency (IC₅₀ < 10 nM) against c-Met due to optimized hydrophobic interactions. The target compound’s nitro group may confer similar selectivity but with differing off-target profiles .
- AZD3514 (AR inhibitor):
Cytotoxicity and Therapeutic Index
- Compound 24 ([1,2,4]triazolo[4,3-b]pyridazine derivative):
Critical Analysis of Substituent Effects
- Nitro vs. Chloro/Ethyl Groups : The 3-nitro group’s strong electron-withdrawing nature may enhance binding to receptors requiring charge-transfer interactions, whereas chloro/ethyl groups prioritize hydrophobic or steric effects .
- Piperidine vs. Morpholine/Pyrrolidine : Piperidine’s larger ring size and basicity may improve CNS penetration compared to morpholine’s oxygen-containing ring, which favors solubility .
- Sulfanyl Linker : This moiety increases susceptibility to oxidative metabolism compared to more stable ether or carbon-linked analogues, as seen in AZD3514 .
Biological Activity
The compound 2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazolo-pyridazine core.
- A nitrophenyl substituent.
- A piperidinyl moiety.
- A sulfanyl group.
This unique arrangement contributes to its diverse biological properties.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. Notably:
- The triazolo-pyridazine structure is known to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
- The presence of the nitrophenyl group enhances binding affinity to various targets, potentially increasing the compound's efficacy in therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through tubulin inhibition.
- In vitro studies demonstrated effective cytotoxicity against human cancer cell lines with IC50 values in the micromolar range.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Preliminary studies suggest it possesses activity against certain bacterial strains, indicating potential as an antibacterial agent .
- The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Enzyme Inhibition
The compound's sulfanyl group suggests potential as an enzyme inhibitor:
- It may inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Studies have shown promising results in enzyme inhibition assays, warranting further investigation into its pharmacological applications.
Study 1: Antitumor Activity
In a study published in Medicinal Chemistry, the compound was tested for antitumor efficacy against several cancer cell lines. Results indicated:
- Significant inhibition of cell proliferation with an IC50 value of approximately 5 µM against breast cancer cells.
- Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased caspase activity and mitochondrial depolarization .
Study 2: Antimicrobial Evaluation
A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli:
- The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.
- Further studies are needed to elucidate the specific mechanisms involved in its antimicrobial action .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | Triazolo-pyridazine | Anticancer | 5 |
| 2-{[3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethanol | Amino derivative | Antimicrobial | 32 |
This table highlights how variations in structure influence biological activity and potency.
Q & A
Q. What synthetic methodologies are commonly employed for preparing triazolopyridazine derivatives like this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core via cyclization of hydrazine derivatives with substituted pyridazines. Key steps include:
- Thioether linkage formation : Reaction of 6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the sulfanyl-ethanone moiety .
- Piperidine incorporation : Nucleophilic substitution or coupling reactions to attach the piperidin-1-yl group . Purification often involves column chromatography and recrystallization from ethanol or acetonitrile .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., distinguishing triazole protons at δ 8.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for pharmacological studies) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing, as demonstrated in related triazolopyridazine analogs .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While specific hazard data for this compound is limited, structurally similar triazolopyridazines require:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?
- Molecular docking : Predict binding affinities to target proteins (e.g., kinase enzymes) by analyzing interactions between the triazole ring and active-site residues .
- QSAR studies : Use substituent electronic parameters (Hammett σ) to correlate the nitro group’s electron-withdrawing effects with activity trends .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, such as solubility and CYP450 inhibition risks .
Q. What experimental strategies resolve contradictions in reported biological activity data for triazolopyridazines?
- Dose-response standardization : Ensure consistent molar concentrations across assays to compare IC₅₀ values .
- Control for nitro group reduction : The 3-nitrophenyl moiety may undergo metabolic reduction in vivo, altering activity; use stable isotope labeling to track metabolites .
- Orthogonal assays : Validate enzyme inhibition results with cell-based assays (e.g., antiproliferative effects in cancer lines) .
Q. How does the choice of solvent and catalyst impact the yield of the sulfanyl-ethanone coupling step?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates due to better solubility of intermediates, while THF may reduce byproduct formation .
- Catalyst optimization : K₂CO₃ or Cs₂CO₃ as bases achieve >80% yields, whereas weaker bases (NaHCO₃) result in incomplete reactions .
- Temperature control : Reactions at 70°C balance speed and decomposition risks .
Methodological Considerations
Q. What strategies are effective in scaling up synthesis without compromising purity?
- Flow chemistry : Continuous-flow reactors minimize thermal degradation during exothermic steps (e.g., cyclization) .
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify critical parameters (stoichiometry, temperature) for process robustness .
Q. How can crystallographic data inform the rational design of analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
